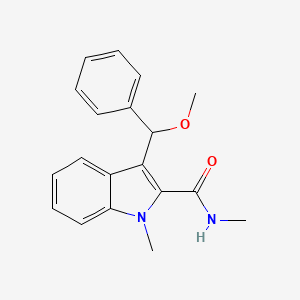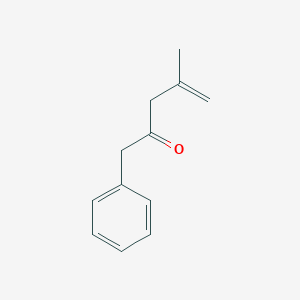
4-Methyl-1-phenylpent-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-phenylpent-4-en-2-one is an organic compound with the molecular formula C12H14O It is a β,γ-unsaturated ketone, characterized by the presence of a phenyl group attached to the pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylpent-4-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the desired enone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce 4-methyl-1-phenylpentan-2-ol.
Scientific Research Applications
4-Methyl-1-phenylpent-4-en-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenylpent-4-en-2-one involves its interaction with various molecular targets. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in biological assays to study enzyme inhibition and activation pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenylpent-1-en-3-one: Similar structure but differs in the position of the double bond.
1-Phenylpent-4-en-1-one: Lacks the methyl group at the fourth position.
Uniqueness
4-Methyl-1-phenylpent-4-en-2-one is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both the phenyl group and the enone moiety allows for versatile chemical transformations and applications in various fields.
Properties
CAS No. |
61799-53-9 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-methyl-1-phenylpent-4-en-2-one |
InChI |
InChI=1S/C12H14O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
InChI Key |
AUSUAUNWTAESTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-Hydroxy-4-methoxy-1-benzofuran-5-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14555663.png)
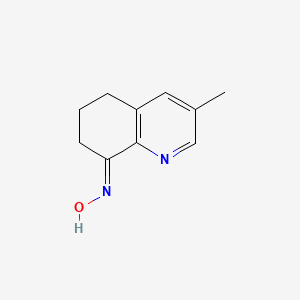
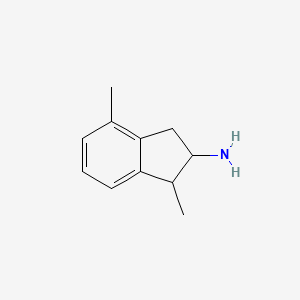
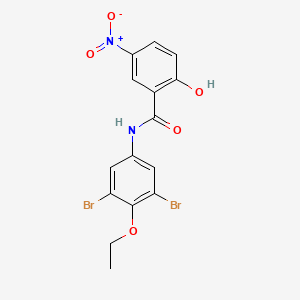
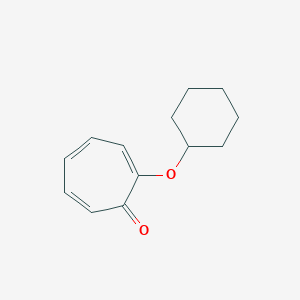
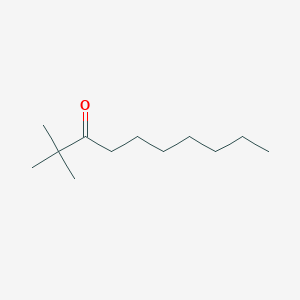
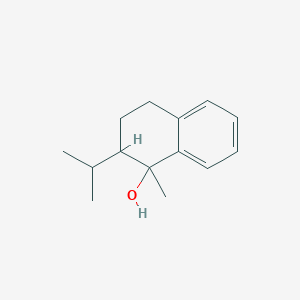
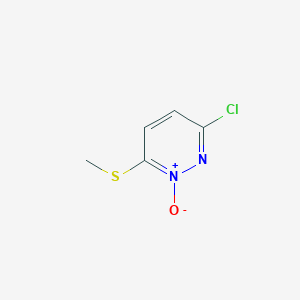
![Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine](/img/structure/B14555710.png)
![4-[3,4-Bis(benzyloxy)phenyl]butan-2-one](/img/structure/B14555717.png)
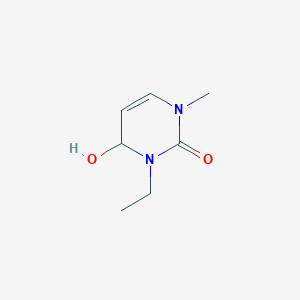
![N-[3-(Difluoromethyl)-2-methylphenyl]benzenecarboximidoyl chloride](/img/structure/B14555724.png)

